Benzen-d5-amine

Übersicht

Beschreibung

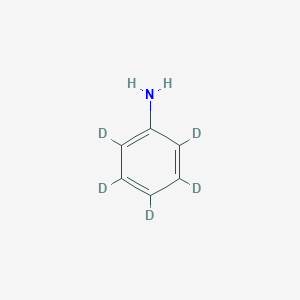

Benzen-d5-amine, also known as Aniline-d5 or [2,3,4,5,6-2H5]aniline, is a compound with the formula C6H2D5N . The molecular weight of Benzen-d5-amine is 98.1573 .

Synthesis Analysis

The synthesis of amines, including Benzen-d5-amine, can be achieved by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the palladium-catalyzed carbonylative aminohomologation of aryl halides . A specific synthesis of a d5-phenyl compound involved the condensation of benzil-d5 with urea .

Molecular Structure Analysis

The molecular structure of Benzen-d5-amine consists of a benzene ring with an amine group attached . The structure can be represented in 2D or 3D models .

Chemical Reactions Analysis

Amines, including Benzen-d5-amine, can undergo various reactions such as alkylation and acylation . The direct amination of benzene with ammonia has also been demonstrated .

Physical And Chemical Properties Analysis

The physical and chemical properties of Benzen-d5-amine are similar to those of other amines . The boiling points of primary and secondary amines are similar to those of alcohols .

Wissenschaftliche Forschungsanwendungen

Bioremediation

Aniline-d5 is used in the study of aniline-degrading bacteria using Stable Isotope Probing (SIP) technology . The bacteria affiliated with Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga genera, which are known to degrade aniline, were enriched in the heavy fractions of the 13 C-aniline treatments . This research can be useful in the effective application of bioremediation technologies to remediate aniline-contaminated sites .

Adsorption

Aniline-d5 is used in the study of adsorption of aniline from aqueous solution using graphene oxide-modified attapulgite composites . The composites were prepared and used to remove aniline from wastewater . The experimental results showed that graphene oxide-modified attapulgite possesses strong adsorption ability for aniline with hydrogen bond interaction .

Aniline Formation

Aniline-d5 is used in the study of direct aniline formation with benzene and hydroxylamine . A single-step method for aniline formation was examined . Using a vanadate catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source, an up to 90% yield of aniline was obtained with high selectivity .

Wirkmechanismus

Mode of Action

It’s known that aniline, the non-deuterated form of aniline-d5, can interact with its targets and cause various physiological changes

Biochemical Pathways

Aniline-d5 is involved in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids . Aniline-d5, like aniline, can be transformed or degraded . The metabolic pathway of Aniline-d5 needs further study .

Pharmacokinetics (ADME Properties)

Information about aniline, its non-deuterated form, suggests that it is absorbed and distributed in the body, metabolized primarily in the liver, and excreted . The specific ADME properties of Aniline-d5 and their impact on bioavailability require further investigation.

Result of Action

Aniline-d5, like aniline, can increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and decrease the levels of glutathione and catalase, as well as the activity of superoxide dismutase (SOD), in primary rat hepatocytes . Aniline (0.3 and 0.6% of the diet) induces splenic sarcomas in rats and is neurotoxic to rats when administered at doses of 750 and 1,000 mg/kg .

Action Environment

The action, efficacy, and stability of Aniline-d5 can be influenced by various environmental factors. For instance, the presence of a carbon source enhances the production of indoles . .

Safety and Hazards

Zukünftige Richtungen

Future research directions include the development of more efficient methods for direct amination, which remains a considerable challenge in industrial agrochemistry and medicinal synthesis . Plasma technology has emerged as a promising tool to induce organic radical-based reactions .

Relevant Papers

Several papers have been published on the topic of Benzen-d5-amine and related compounds. For instance, a paper published in the Chemistry – A European Journal discusses the direct amination of benzene with ammonia by flow plasma chemistry . Another paper in Nature discusses reactions for making widely used aniline compounds . A paper in the Journal of Labelled Compounds and Radiopharmaceuticals discusses the synthesis of a d5-phenyl compound .

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentadeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961875 | |

| Record name | (~2~H_5_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Aniline-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aniline-d5 | |

CAS RN |

4165-61-1 | |

| Record name | Benzen-2,3,4,5,6-d5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,5,6-2H5)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,3,4,5,6-2H5]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

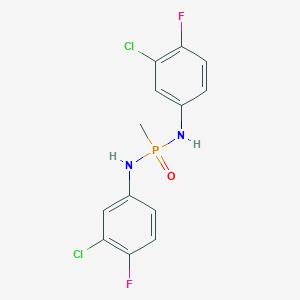

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)